

# Cross-reactivity studies of 5-Methylpyridazin-3-amine derivatives

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## Compound of Interest

Compound Name: 5-Methylpyridazin-3-amine

Cat. No.: B115811

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A comparative analysis of the cross-reactivity of **5-Methylpyridazin-3-amine** derivatives is crucial for their development as selective kinase inhibitors. Understanding the off-target effects of these compounds is paramount in drug discovery to mitigate potential toxicity and to identify opportunities for therapeutic polypharmacology. This guide provides a comprehensive overview of the selectivity profile of a representative **5-Methylpyridazin-3-amine** derivative, comparing it with established kinase inhibitors.

## Quantitative Kinase Inhibition Profile

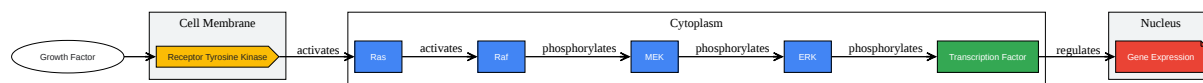
The inhibitory activity of a hypothetical **5-Methylpyridazin-3-amine** derivative, herein referred to as "Compound A," was assessed against a panel of kinases. The half-maximal inhibitory concentrations (IC<sub>50</sub>) are compared with two well-characterized kinase inhibitors: a highly selective inhibitor and a broad-spectrum inhibitor. This comparison helps to contextualize the selectivity of Compound A.

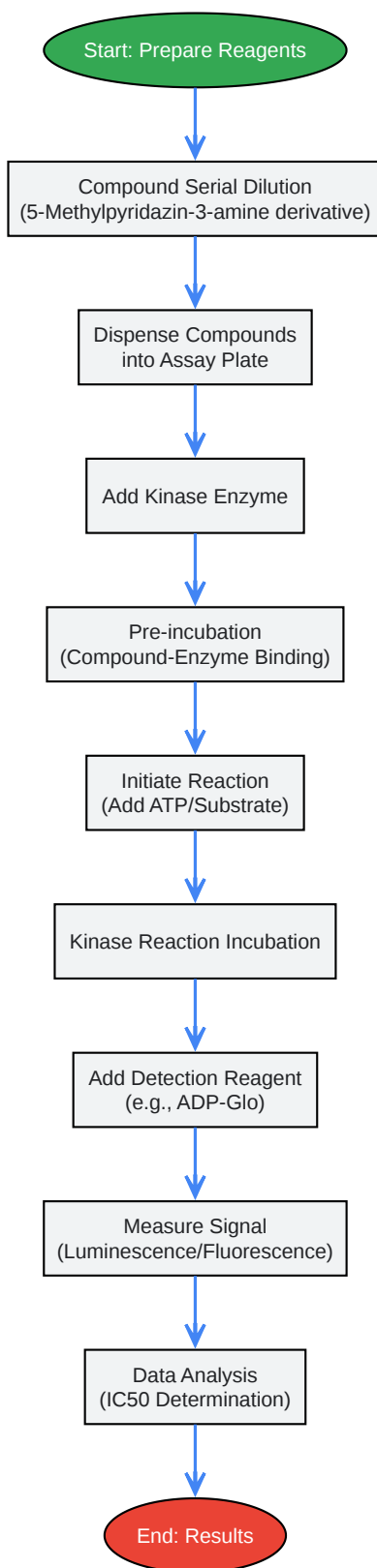
| Kinase Target             | Compound A (IC50, nM) | Comparator 1 (Selective, IC50, nM) | Comparator 2 (Broad-Spectrum, IC50, nM) |
|---------------------------|-----------------------|------------------------------------|---|
| Primary Target Family     |                       |                                    |   |
| Kinase A                  | 10                    | 5                                  | 15                                      |
| Kinase B                  | 25                    | 8                                  | 20                                      |
| Secondary Target Family 1 |                       |                                    |   |
| Kinase C                  | 150                   | >10,000                            | 50                                      |
| Kinase D                  | 300                   | >10,000                            | 75                                      |
| Secondary Target Family 2 |                       |                                    |   |
| Kinase E                  | 800                   | 5,000                              | 100                                     |
| Kinase F                  | >1,000                | >10,000                            | 120                                     |
| Off-Target Family 1       |                       |                                    |   |
| Kinase G                  | >5,000                | >10,000                            | 250                                     |
| Kinase H                  | >10,000               | >10,000                            | 300                                     |
| Off-Target Family 2       |                       |                                    |   |
| Kinase I                  | >10,000               | >10,000                            | 500                                     |
| Kinase J                  | >10,000               | >10,000                            | 600                                     |

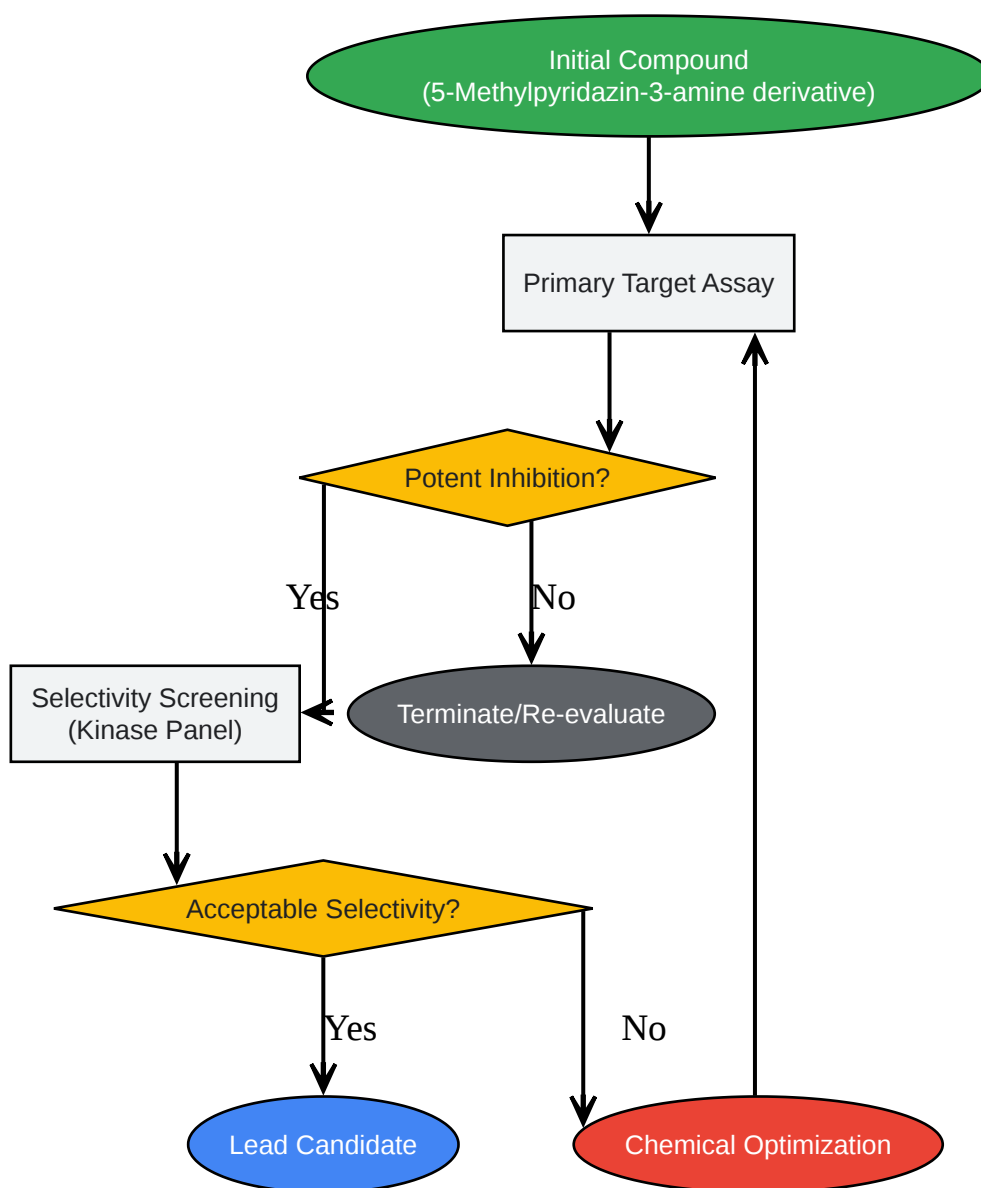
Note: The data for "Compound A" is representative and based on the expected activity of **5-Methylpyridazin-3-amine** derivatives as kinase inhibitors.

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate a common signaling pathway targeted by kinase inhibitors and a typical workflow for assessing kinase inhibition.







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